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molecular formula C11H9NO3 B178259 Methyl 4-(1,3-oxazol-5-yl)benzoate CAS No. 179057-14-8

Methyl 4-(1,3-oxazol-5-yl)benzoate

Cat. No. B178259
M. Wt: 203.19 g/mol
InChI Key: LFNHUUMUCVZCGY-UHFFFAOYSA-N
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Patent
US08022075B2

Procedure details

A solution (2.08 mL) of lithium aluminum hydride (2.4 mole) in tetrahydrofuran was added dropwise under ice cooling to a solution of methyl 4-(1,3-oxazol-5-yl)benzoate (1.02 g) in tetrahydrofuran (20 mL), followed by stirring at 0° C. for 30 minutes. Hydrogen fluoride (840 mg) and water (270 mL) were added to the solution, and the mixture was stirred at room temperature for 1 hour. The reaction mixture was filtered, and the filtrate was concentrated under reduced pressure. The residue was purified through flash column chromatography (n-hexane:ethyl acetate=3:2), followed by concentration under reduced pressure, to thereby yield the title compound (321 mg).
Quantity
2.08 mL
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
840 mg
Type
reactant
Reaction Step Two
Name
Quantity
270 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[O:7]1[C:11]([C:12]2[CH:21]=[CH:20][C:15]([C:16](OC)=[O:17])=[CH:14][CH:13]=2)=[CH:10][N:9]=[CH:8]1.F.O>O1CCCC1>[O:7]1[C:11]([C:12]2[CH:13]=[CH:14][C:15]([CH2:16][OH:17])=[CH:20][CH:21]=2)=[CH:10][N:9]=[CH:8]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
2.08 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
1.02 g
Type
reactant
Smiles
O1C=NC=C1C1=CC=C(C(=O)OC)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
840 mg
Type
reactant
Smiles
F
Name
Quantity
270 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
by stirring at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified through flash column chromatography (n-hexane:ethyl acetate=3:2)
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1C=NC=C1C1=CC=C(C=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 321 mg
YIELD: CALCULATEDPERCENTYIELD 36.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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